MK-0359

Description

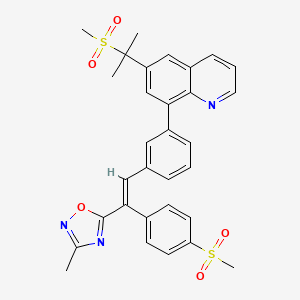

Structure

2D Structure

3D Structure

Properties

CAS No. |

346629-30-9 |

|---|---|

Molecular Formula |

C31H29N3O5S2 |

Molecular Weight |

587.7 g/mol |

IUPAC Name |

3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole |

InChI |

InChI=1S/C31H29N3O5S2/c1-20-33-30(39-34-20)28(22-11-13-26(14-12-22)40(4,35)36)17-21-8-6-9-23(16-21)27-19-25(31(2,3)41(5,37)38)18-24-10-7-15-32-29(24)27/h6-19H,1-5H3/b28-17+ |

InChI Key |

YYGZHVJDHMMABU-OGLMXYFKSA-N |

Isomeric SMILES |

CC1=NOC(=N1)/C(=C/C2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)/C5=CC=C(C=C5)S(=O)(=O)C |

Canonical SMILES |

CC1=NOC(=N1)C(=CC2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)C5=CC=C(C=C5)S(=O)(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MK0359; MK 0359; MK-0359; L454560; L 454560; L-454560; |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of MK-0359 in Inflammatory Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0359 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme pivotal to the inflammatory cascade.[1][2] Developed for the treatment of chronic inflammatory diseases such as asthma and rheumatoid arthritis, its mechanism of action centers on the modulation of intracellular signaling pathways that govern the expression and release of inflammatory mediators.[1][3] This technical guide provides a detailed overview of the core mechanism of action of this compound in inflammatory cells, supported by representative data for selective PDE4 inhibitors, detailed experimental protocols, and visual diagrams of the key signaling pathways.

While specific preclinical data on this compound is limited in the public domain, the information presented herein is based on the well-established pharmacology of selective PDE4 inhibitors and serves as a comprehensive guide to understanding the therapeutic potential and molecular interactions of this class of compounds.

Core Mechanism of Action: PDE4 Inhibition and cAMP Elevation

The primary molecular target of this compound is phosphodiesterase 4 (PDE4), a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound prevents the hydrolysis of cAMP to adenosine monophosphate (AMP), leading to an accumulation of intracellular cAMP. This elevation in cAMP levels is the linchpin of the anti-inflammatory effects of this compound.

Increased intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various downstream targets, including transcription factors. A key consequence of PKA activation is the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of target genes, leading to the upregulation of anti-inflammatory genes, such as that for interleukin-10 (IL-10).

Simultaneously, the increase in cAMP and subsequent PKA activation leads to the inhibition of pro-inflammatory signaling pathways. One of the most critical pathways inhibited is the Nuclear Factor-kappa B (NF-κB) pathway. Elevated cAMP levels can interfere with multiple steps in the NF-κB signaling cascade, ultimately leading to a reduction in the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4]

The net effect of this compound's action is a rebalancing of the inflammatory response, characterized by a decrease in the production of key pro-inflammatory mediators and an increase in anti-inflammatory signals.

Data Presentation: In Vitro Anti-Inflammatory Activity of Selective PDE4 Inhibitors

The following tables summarize representative quantitative data for the in vitro anti-inflammatory activity of selective PDE4 inhibitors, which are expected to be comparable to the activity of this compound.

Table 1: Inhibition of Pro-Inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | Representative IC50 (nM) for Selective PDE4 Inhibitors |

| TNF-α | 10 - 100 |

| IL-6 | 50 - 250 |

| IL-1β | 50 - 300 |

| IL-12 | 100 - 500 |

Data is illustrative and represents a typical range for potent, selective PDE4 inhibitors.

Table 2: Effect of Selective PDE4 Inhibitors on cAMP Levels in Inflammatory Cells

| Cell Type | Treatment | Fold Increase in cAMP (over baseline) |

| Human Neutrophils | Selective PDE4 Inhibitor (1 µM) | 5 - 15 |

| Human Monocytes | Selective PDE4 Inhibitor (1 µM) | 8 - 20 |

| Human CD4+ T cells | Selective PDE4 Inhibitor (1 µM) | 10 - 25 |

Data is illustrative and represents a typical range for potent, selective PDE4 inhibitors.

Experimental Protocols

Measurement of Cytokine Inhibition in LPS-Stimulated Human PBMCs

Objective: To determine the potency of a PDE4 inhibitor in suppressing the production of pro-inflammatory cytokines from human PBMCs.

Methodology:

-

Isolation of PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Compound Treatment: Seed PBMCs in 96-well plates at a density of 2 x 10^5 cells/well. Pre-incubate the cells with a serial dilution of the PDE4 inhibitor (e.g., this compound) or vehicle control for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.

-

Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and other cytokines in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cytokine inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Intracellular cAMP Measurement Assay

Objective: To quantify the increase in intracellular cAMP levels in response to PDE4 inhibitor treatment.

Methodology:

-

Cell Preparation: Isolate the desired inflammatory cells (e.g., neutrophils, monocytes) from human blood.

-

Cell Plating: Seed the cells in a 96-well plate at an appropriate density.

-

Compound Incubation: Treat the cells with the PDE4 inhibitor (e.g., this compound) at various concentrations for a specified time (e.g., 30 minutes). Include a vehicle control.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

-

cAMP Quantification: Measure the intracellular cAMP levels using a competitive immunoassay format, such as a cAMP HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay kit, following the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in each sample and express the results as fold-increase over the vehicle-treated control.

Visualizations of Core Mechanisms

Caption: this compound inhibits PDE4, increasing cAMP and activating PKA, which suppresses NF-κB and promotes CREB-mediated anti-inflammatory gene expression.

Caption: Workflow for assessing the inhibitory effect of this compound on cytokine production in stimulated immune cells.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 2. adooq.com [adooq.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α-dependent colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Selective PDE4 Inhibition in Asthma Research: Focus on Roflumilast and Ensifentrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of selective phosphodiesterase 4 (PDE4) inhibitors in asthma research, with a specific focus on two key molecules: Roflumilast and Ensifentrine. This document details their mechanism of action, preclinical and clinical efficacy, and the experimental protocols used to evaluate their therapeutic potential.

Introduction: The Role of PDE4 in Asthma Pathophysiology

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and reversible airflow obstruction. The underlying inflammation is driven by a complex interplay of various immune cells, including eosinophils, neutrophils, T-lymphocytes, and mast cells. A key intracellular signaling molecule that governs the activity of these inflammatory cells is cyclic adenosine monophosphate (cAMP).

Phosphodiesterase 4 (PDE4) is a critical enzyme that specifically hydrolyzes cAMP, thereby downregulating its anti-inflammatory effects. By inhibiting PDE4, the intracellular levels of cAMP are increased, leading to a cascade of events that collectively suppress the inflammatory processes central to asthma. These effects include the relaxation of airway smooth muscle and the inhibition of inflammatory cell activation and mediator release.[1][2] This targeted approach has positioned selective PDE4 inhibitors as a promising therapeutic strategy for asthma.

Featured Selective PDE4 Inhibitors

This guide focuses on two prominent examples of selective PDE4 inhibitors in different stages of development and application for respiratory diseases:

-

Roflumilast: An orally administered, potent, and selective PDE4 inhibitor.

-

Ensifentrine: A first-in-class inhaled dual inhibitor of PDE3 and PDE4.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for Roflumilast and Ensifentrine, providing a comparative overview of their potency and efficacy.

Table 1: In Vitro Inhibitory Activity (IC50)

| Compound | Target | IC50 (nM) | Notes |

| Roflumilast | PDE4 | ~0.8 | General PDE4 inhibition |

| PDE4A | - | Data not consistently reported | |

| PDE4B | - | Data not consistently reported | |

| PDE4D | - | Data not consistently reported | |

| Ensifentrine | PDE3 | 0.4[4] | Dual inhibitor with high potency for PDE3 |

| PDE4 | 1479[4] | Dual inhibitor with lower potency for PDE4 |

Table 2: Preclinical Efficacy in Animal Models of Asthma

| Compound | Animal Model | Key Findings |

| Roflumilast | Ovalbumin/LPS-induced neutrophilic asthma (mice) | - Significantly lower total cells, eosinophils, and neutrophils in BAL fluid |

| Chronic ovalbumin-induced asthma (mice) | - Significantly inhibited airway inflammation and hyper-responsiveness- Decreased goblet cell hyperplasia and pulmonary fibrosis | |

| Ensifentrine | Allergen-sensitized guinea pigs | - Dose-dependent relaxation of airways (7-65% reduction in obstruction)- Inhibition of inflammatory cell recruitment in BAL fluid |

| LPS challenge in healthy volunteers | - Decrease in sputum neutrophils (40%), macrophages (27%), eosinophils (44%), and lymphocytes (67%) |

Table 3: Clinical Efficacy in Asthma and COPD

| Compound | Study Population | Key Efficacy Endpoints |

| Roflumilast | Mild-to-moderate asthma | - Dose-dependent increase in FEV1 (up to 400 mL improvement from baseline)- Significant reduction in sputum eosinophil and neutrophil counts- Reduction in TNF-α levels |

| Ensifentrine | Moderate-to-severe COPD | - Significant improvement in FEV1 (average increase of 87-94 mL)- Reduced rate and risk of exacerbations |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Signaling Pathway of PDE4 Inhibition in Asthma

Caption: Mechanism of action of PDE4 inhibitors in inflammatory cells.

Experimental Workflow for Ovalbumin-Induced Allergic Asthma Model

Caption: Workflow for the ovalbumin-induced asthma model.

Experimental Workflow for LPS-Induced Airway Inflammation Model

Caption: Workflow for the LPS-induced airway inflammation model.

Detailed Experimental Protocols

In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from commercially available PDE4 assay kits.

Objective: To determine the in vitro potency of a test compound to inhibit PDE4 enzyme activity.

Materials:

-

Recombinant human PDE4 enzyme

-

FAM-labeled cAMP substrate

-

PDE assay buffer

-

Binding agent (for fluorescence polarization detection)

-

Test compound (e.g., Roflumilast, Ensifentrine) dissolved in DMSO

-

384-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of the test compound in PDE assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Add a fixed amount of recombinant PDE4 enzyme to each well of the microplate.

-

Add the serially diluted test compound or vehicle control to the respective wells.

-

Initiate the enzymatic reaction by adding the FAM-labeled cAMP substrate to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Stop the reaction and detect the product by adding the binding agent.

-

Incubate for a further period (e.g., 30 minutes) at room temperature to allow for signal stabilization.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission).

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Measurement of Intracellular cAMP Levels (ELISA)

This protocol is based on commercially available cAMP ELISA kits.

Objective: To quantify the intracellular accumulation of cAMP in response to PDE4 inhibition.

Materials:

-

Inflammatory cells (e.g., peripheral blood mononuclear cells, neutrophils)

-

Cell culture medium

-

Test compound (e.g., Roflumilast, Ensifentrine)

-

Stimulant (e.g., forskolin, prostaglandin E2)

-

Cell lysis buffer

-

cAMP ELISA kit (containing cAMP standard, capture antibody-coated plate, detection antibody, substrate, and stop solution)

-

Microplate reader

Procedure:

-

Culture the inflammatory cells in a multi-well plate.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a known activator of adenylate cyclase (e.g., forskolin) to induce cAMP production.

-

After the stimulation period, lyse the cells using the provided cell lysis buffer to release intracellular cAMP.

-

Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves:

-

Adding cell lysates and cAMP standards to the antibody-coated microplate.

-

Incubating to allow for competitive binding.

-

Washing the plate to remove unbound components.

-

Adding a detection antibody and substrate.

-

Stopping the reaction and measuring the absorbance at a specific wavelength (e.g., 450 nm).

-

-

Generate a standard curve using the cAMP standards and determine the concentration of cAMP in the cell lysates.

-

Normalize the cAMP concentration to the total protein content of each sample.

Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice

This protocol is a standard method for inducing an eosinophilic asthma phenotype in mice.

Objective: To evaluate the in vivo efficacy of a test compound in a model of allergic asthma.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

Sterile phosphate-buffered saline (PBS)

-

Test compound (e.g., Roflumilast, Ensifentrine)

-

Nebulizer or intranasal administration device

Procedure:

-

Sensitization:

-

On day 0 and day 14, sensitize the mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of PBS.

-

-

Challenge:

-

From day 21 to day 23, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes daily using a nebulizer. Alternatively, intranasal administration of OVA can be performed.

-

-

Treatment:

-

Administer the test compound (e.g., orally for Roflumilast, or by inhalation for Ensifentrine) at a predetermined dose and schedule, typically starting before the challenge phase.

-

-

Analysis (24 hours after the final challenge):

-

Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a BAL to collect airway inflammatory cells. Perform total and differential cell counts to quantify eosinophils, neutrophils, lymphocytes, and macrophages.

-

Lung Histology: Perfuse and fix the lungs for histological analysis. Stain tissue sections with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to evaluate goblet cell hyperplasia.

-

Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.

-

Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph or a forced oscillation technique.

-

Lipopolysaccharide (LPS)-Induced Airway Inflammation Model in Mice

This protocol is used to induce a neutrophilic inflammatory response in the airways.

Objective: To assess the effect of a test compound on neutrophilic airway inflammation.

Materials:

-

C57BL/6 or BALB/c mice

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile PBS

-

Test compound

-

Intranasal or intratracheal instillation equipment

Procedure:

-

Induction:

-

Anesthetize the mice and administer a single dose of LPS (e.g., 10 µg in 50 µL of PBS) via intranasal or intratracheal instillation.

-

-

Treatment:

-

Administer the test compound at a specified time point, either before or after the LPS challenge, depending on the study design (prophylactic or therapeutic).

-

-

Analysis (e.g., 24 hours post-LPS):

-

BAL Fluid Analysis: Perform a BAL and conduct total and differential cell counts, with a focus on neutrophils.

-

Cytokine and Chemokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and neutrophil-attracting chemokines (e.g., CXCL1/KC, CXCL2/MIP-2) in the BAL fluid by ELISA.

-

Lung Tissue Analysis: Process lung tissue for histological evaluation of inflammation or for gene expression analysis of inflammatory mediators by qPCR.

-

Conclusion

Selective PDE4 inhibitors, exemplified by Roflumilast and the dual PDE3/4 inhibitor Ensifentrine, represent a targeted therapeutic approach for the treatment of asthma by modulating the underlying inflammatory cascade. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working in this field. The continued investigation of these and other selective PDE4 inhibitors holds significant promise for the development of novel and effective therapies for asthma and other inflammatory airway diseases.

References

MK-0359 and the Cyclic AMP Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0359 is a potent and selective, orally active inhibitor of phosphodiesterase-4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, this compound leads to an accumulation of cAMP, which in turn activates downstream signaling pathways, most notably through Protein Kinase A (PKA). This modulation of the cAMP signaling cascade has significant implications for inflammatory processes, making PDE4 inhibitors like this compound a subject of interest for therapeutic intervention in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth overview of the core pharmacology of this compound, its mechanism of action within the cAMP signaling pathway, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound (also known as L-454,560) is a synthetic organic compound that acts as a competitive and reversible inhibitor of the PDE4 enzyme.[1][2] It has been investigated in clinical trials for the treatment of chronic asthma and other inflammatory conditions.[3] The primary therapeutic rationale for the development of this compound and other PDE4 inhibitors lies in their ability to suppress inflammatory responses by elevating intracellular cAMP levels.[4]

The Cyclic AMP Signaling Pathway

The cyclic AMP (cAMP) signaling pathway is a ubiquitous and essential second messenger system involved in a myriad of cellular processes. The intracellular concentration of cAMP is tightly regulated by the balanced activities of two enzyme families: adenylyl cyclases (AC), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which hydrolyze cAMP to the inactive 5'-AMP.

PDE4 is a superfamily of enzymes that specifically degrades cAMP and is predominantly expressed in inflammatory and immune cells. By inhibiting PDE4, compounds like this compound effectively increase the intracellular concentration of cAMP, leading to the activation of cAMP-dependent signaling cascades. The primary effector of cAMP is Protein Kinase A (PKA), which, upon activation, phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylated CREB can then modulate the transcription of various genes, including those involved in the inflammatory response.

Mechanism of Action of this compound

The mechanism of action of this compound is centered on its ability to selectively inhibit the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP, which then triggers a cascade of anti-inflammatory effects.

-

Increased cAMP Levels: By blocking the catalytic activity of PDE4, this compound prevents the degradation of cAMP.

-

Activation of PKA: The elevated cAMP levels lead to the activation of PKA.

-

Phosphorylation of Downstream Targets: Activated PKA phosphorylates various downstream substrates, including the transcription factor CREB.

-

Modulation of Gene Expression: Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, leading to the altered expression of pro-inflammatory and anti-inflammatory mediators.

The net effect of this pathway modulation is a suppression of the inflammatory response, which is the basis for the therapeutic potential of this compound in diseases like asthma.

Quantitative Data

| Parameter | Value | Condition | Reference |

| Clinical Efficacy | |||

| Dosage | 15 mg/day | Chronic Asthma | [5] |

| Change in FEV1 vs Placebo | 0.09 L (95% CI 0.01, 0.18) | Chronic Asthma | |

| Adverse Effects | |||

| Gastrointestinal AEs | 24.1% on this compound vs 10.4% on placebo | Chronic Asthma |

FEV1: Forced Expiratory Volume in 1 second

For the purpose of comparison and to provide a framework for the expected potency of a selective PDE4 inhibitor, the following table includes data for other well-characterized PDE4 inhibitors.

| Compound | Target | IC50 (nM) | Reference |

| Roflumilast | PDE4A1, B1, B2 | 0.7, 0.7, 0.2 | |

| Apremilast | PDE4 | 74 | |

| Cilomilast | PDE4 | ~110 |

Experimental Protocols

The following protocols are representative of the methods used to characterize selective PDE4 inhibitors and their effects on the cAMP signaling pathway. While not specific to this compound, they provide a detailed framework for the experimental evaluation of such compounds.

PDE4 Enzyme Activity Assay (In Vitro)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified PDE4.

Objective: To determine the IC50 value of a test compound against purified PDE4 enzyme.

Materials:

-

Purified recombinant human PDE4 enzyme (specific subtypes can be used).

-

Cyclic adenosine monophosphate (cAMP) as the substrate.

-

Test compound (e.g., this compound) at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2).

-

Detection reagents (e.g., a luminescence-based assay kit that measures the amount of remaining cAMP or the product of hydrolysis, 5'-AMP).

Procedure:

-

Serially dilute the test compound to create a range of concentrations.

-

Incubate the purified PDE4 enzyme with the different concentrations of the test compound in the assay buffer for a defined period.

-

Initiate the enzymatic reaction by adding cAMP.

-

Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

Stop the reaction and quantify the amount of cAMP hydrolyzed using a suitable detection method.

-

Calculate the percentage of inhibition at each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular cAMP Assay

This assay measures the ability of a compound to increase intracellular cAMP levels in a relevant cell type.

Objective: To assess the functional consequence of PDE4 inhibition within a cellular context.

Materials:

-

A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a human monocyte cell line like U937).

-

Cell culture medium and reagents.

-

Test compound (e.g., this compound) at various concentrations.

-

A stimulus to induce cAMP production (e.g., forskolin, an adenylyl cyclase activator, or a specific G-protein coupled receptor agonist).

-

A cAMP detection kit (e.g., ELISA, HTRF, or a fluorescent biosensor).

Procedure:

-

Culture and seed the cells in multi-well plates.

-

Pre-incubate the cells with various concentrations of the test compound for a specified time.

-

Stimulate the cells with an agent to induce cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a cAMP detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

PKA Activity Assay

This assay measures the activity of PKA, a key downstream effector of cAMP.

Objective: To determine the effect of a test compound on PKA activity.

Materials:

-

Cell lysates from cells treated with the test compound.

-

PKA-specific substrate (e.g., a synthetic peptide).

-

[γ-32P]ATP or a non-radioactive ATP analog and a specific antibody for detection.

-

Kinase buffer.

-

Phosphocellulose paper or other means of separating phosphorylated from unphosphorylated substrate.

-

Scintillation counter or other appropriate detection instrument.

Procedure:

-

Prepare cell lysates from cells treated with and without the test compound.

-

Incubate the cell lysates with the PKA substrate and ATP (labeled or unlabeled) in a kinase buffer.

-

After the reaction, separate the phosphorylated substrate from the unreacted ATP.

-

Quantify the amount of phosphorylated substrate.

-

Compare the PKA activity in lysates from treated and untreated cells.

CREB Phosphorylation Assay (Western Blot)

This assay is used to detect the phosphorylation of CREB, a downstream target of PKA.

Objective: To assess the effect of a test compound on the phosphorylation of CREB.

Materials:

-

Cell lysates from cells treated with the test compound.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

-

Primary antibodies: anti-phospho-CREB and anti-total-CREB.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated CREB.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total CREB to normalize the data.

Visualizations

Signaling Pathway Diagram

Caption: The cAMP signaling pathway and the inhibitory action of this compound on PDE4.

Experimental Workflow Diagram

Caption: Experimental workflow for the characterization of a PDE4 inhibitor like this compound.

Conclusion

This compound is a selective PDE4 inhibitor with demonstrated clinical effects in inflammatory diseases such as asthma. Its mechanism of action is centered on the elevation of intracellular cAMP and the subsequent activation of the PKA signaling pathway, leading to the modulation of inflammatory gene expression. While specific preclinical quantitative data for this compound is limited in publicly accessible literature, the experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this and other selective PDE4 inhibitors. Further research to fully elucidate the in vitro and in vivo pharmacological profile of this compound will be crucial for its potential future development and therapeutic application.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

The Biological Function of PDE4B Inhibition by MK-0359: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological functions associated with the inhibition of phosphodiesterase 4B (PDE4B) by the selective inhibitor, MK-0359. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document details the molecular mechanisms of PDE4B inhibition, its effects on intracellular signaling pathways, and the resulting physiological and pathological consequences. A key focus is placed on the role of this compound in modulating inflammatory and neurological processes. The guide includes a compilation of available quantitative data, detailed experimental protocols for relevant assays, and visualizations of key pathways and workflows to facilitate a deeper understanding of this therapeutic target and its modulation.

Introduction to PDE4B and its Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE4 family, which consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), is specific for the hydrolysis of cAMP. These subtypes are encoded by different genes and exhibit distinct tissue and cellular expression patterns, suggesting they have non-redundant physiological roles.

PDE4B has garnered significant interest as a therapeutic target due to its prominent role in the regulation of inflammation and cognitive processes. It is highly expressed in immune cells, including monocytes, macrophages, and microglia, as well as in the central nervous system. The inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). This cascade of events ultimately modulates the expression and release of inflammatory mediators and influences neuronal function.[1]

This compound is a potent and selective, orally active inhibitor of PDE4.[2] It has been investigated in clinical trials for the treatment of inflammatory conditions such as asthma and rheumatoid arthritis.[3] Understanding the precise biological functions of PDE4B inhibition by molecules like this compound is crucial for the development of novel therapeutics with improved efficacy and safety profiles.

Mechanism of Action of PDE4B Inhibition

The primary mechanism of action of PDE4B inhibitors, including this compound, is the prevention of cAMP degradation. This leads to an accumulation of cAMP in specific subcellular compartments, thereby amplifying the signaling cascades initiated by G-protein coupled receptors (GPCRs) that activate adenylyl cyclase.

The cAMP/PKA Signaling Pathway

Increased cAMP levels lead to the activation of PKA. Activated PKA can then phosphorylate a variety of substrate proteins, including transcription factors, enzymes, and ion channels. A key target of PKA is the cAMP-response element-binding protein (CREB). Phosphorylation of CREB leads to its activation and the subsequent transcription of genes containing cAMP response elements (CREs) in their promoters. Many of these genes are involved in anti-inflammatory responses and neuronal plasticity.

Modulation of Inflammatory Responses

In immune cells, PDE4B is a key regulator of the inflammatory response. Inhibition of PDE4B and the subsequent increase in cAMP levels have been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β, from monocytes and macrophages.[1] This anti-inflammatory effect is mediated, in part, through the PKA-dependent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.

dot

Figure 1: Simplified signaling pathway of PDE4B inhibition by this compound.

Quantitative Data on this compound

Summarizing the available quantitative data is essential for understanding the potency and efficacy of this compound.

In Vitro Inhibitory Activity

Table 1: In Vitro Potency of this compound (Hypothetical Data for Illustrative Purposes)

| Target | IC50 (nM) | Selectivity vs. PDE4B |

| PDE4B | Value not publicly available | - |

| PDE4A | Value not publicly available | N/A |

| PDE4C | Value not publicly available | N/A |

| PDE4D | Value not publicly available | N/A |

Note: The lack of publicly available, specific IC50/Ki values for this compound is a significant gap in the current literature.

Clinical Efficacy Data

This compound has been evaluated in Phase II clinical trials for asthma and rheumatoid arthritis.

Table 2: Clinical Efficacy of this compound in Asthma

| Endpoint | This compound (15mg/day) | Placebo | Difference (95% CI) | Reference |

| Change from baseline in FEV1 (L) | Specific value not reported | Specific value not reported | 0.09 (0.01, 0.18) |

Table 3: Clinical Efficacy of this compound in Rheumatoid Arthritis (NCT00482417)

| Endpoint | This compound | Placebo | p-value | Reference |

| ACR20 Response | Data not publicly available | Data not publicly available | N/A | |

| ACR50 Response | Data not publicly available | Data not publicly available | N/A | |

| ACR70 Response | Data not publicly available | Data not publicly available | N/A |

Note: The clinical trial for rheumatoid arthritis (NCT00482417) has been completed, but the results have not been publicly disclosed in detail.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments relevant to the study of PDE4B inhibition.

In Vitro PDE4B Enzyme Activity Assay

This protocol is a generalized procedure for measuring the enzymatic activity of PDE4B and the inhibitory effect of compounds like this compound.

dot

References

- 1. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Randomized, placebo-controlled study of a selective PDE4 inhibitor in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Pro-inflammatory Cytokine Downregulation

An In-depth Technical Guide to the Downregulation of Pro-inflammatory Cytokines for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the core mechanisms, key molecular players, and experimental methodologies involved in the downregulation of pro-inflammatory cytokines. The information presented is intended to support research and development efforts in the fields of immunology, pharmacology, and drug discovery.

Pro-inflammatory cytokines are critical mediators of the inflammatory response, essential for host defense against pathogens and injury. However, their dysregulation and overproduction are hallmarks of numerous chronic inflammatory and autoimmune diseases. Consequently, the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) is a primary therapeutic strategy. This is achieved through various mechanisms, including the inhibition of key signaling pathways, the action of anti-inflammatory cytokines, and the use of targeted biological agents and small molecules.

Key Signaling Pathways in Pro-inflammatory Cytokine Production

The production of pro-inflammatory cytokines is tightly controlled by intracellular signaling cascades. Targeting these pathways is a fundamental approach to downregulating cytokine expression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory cytokine genes.[2]

References

Target Validation of MK-0359 in Respiratory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-0359 is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a critical role in the inflammatory cascade associated with chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). By targeting PDE4, this compound modulates intracellular signaling pathways to exert its anti-inflammatory effects. This technical guide provides an in-depth overview of the target validation for this compound in respiratory diseases, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying biological pathways.

The Molecular Target: Phosphodiesterase-4 (PDE4)

Phosphodiesterase-4 (PDE4) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a second messenger that regulates a wide array of cellular functions, including inflammation and smooth muscle tone. In inflammatory and immune cells, elevated cAMP levels lead to the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle. The PDE4 enzyme family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) which are expressed in various inflammatory cells relevant to the pathophysiology of asthma and COPD, including eosinophils, neutrophils, T-lymphocytes, and macrophages.

Mechanism of Action of this compound

This compound is a potent and selective oral inhibitor of the PDE4 enzyme.[1] Its mechanism of action is centered on the elevation of intracellular cAMP levels within key inflammatory cells. By inhibiting the enzymatic degradation of cAMP to its inactive form, 5'-AMP, this compound potentiates the downstream signaling cascades that are regulated by cAMP. This leads to two primary therapeutic effects in the context of respiratory diseases:

-

Anti-inflammatory Effects: Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates pro-inflammatory transcription factors such as NF-κB. This leads to a reduction in the production and release of a wide range of inflammatory mediators, including cytokines, chemokines, and other pro-inflammatory molecules.

-

Bronchodilation: In airway smooth muscle cells, elevated cAMP levels promote muscle relaxation, leading to bronchodilation and improved airflow.

Signaling Pathway of PDE4 Inhibition

The signaling pathway affected by this compound is central to the control of inflammation and airway tone. The following diagram illustrates the mechanism of action of this compound.

Preclinical Validation

The anti-inflammatory and bronchodilator effects of PDE4 inhibitors have been extensively validated in a variety of preclinical models of respiratory diseases. These studies provide the foundational evidence for the therapeutic potential of compounds like this compound.

In Vitro Studies

-

Human Inflammatory Cell Assays: PDE4 inhibitors have been shown to suppress the release of pro-inflammatory cytokines (e.g., TNF-α, IL-2, IL-4, IL-5, IL-13) and chemokines from a range of human inflammatory cells, including peripheral blood mononuclear cells (PBMCs), eosinophils, neutrophils, and macrophages, following stimulation with lipopolysaccharide (LPS) or other inflammatory triggers.

-

Airway Smooth Muscle Cell Assays: In cultured human airway smooth muscle cells, PDE4 inhibitors potentiate the relaxant effects of β2-agonists and directly induce relaxation, demonstrating their bronchodilatory potential.

In Vivo Animal Models

-

Allergen-Induced Airway Inflammation Models (Asthma): In animal models of asthma, typically using ovalbumin or house dust mite allergen sensitization and challenge, PDE4 inhibitors have been shown to reduce airway hyperresponsiveness, decrease the influx of eosinophils and other inflammatory cells into the bronchoalveolar lavage (BAL) fluid, and lower the levels of pro-inflammatory cytokines in the lung.

-

Cigarette Smoke-Induced Inflammation Models (COPD): In rodent models exposed to cigarette smoke to mimic COPD, PDE4 inhibitors have demonstrated the ability to reduce neutrophilic inflammation, decrease the production of mucus, and protect against the development of emphysema.

Clinical Validation of this compound

This compound has been evaluated in Phase II clinical trials for the treatment of asthma and COPD.

Clinical Trial in Asthma (NCT00482898)

A randomized, double-blind, placebo-controlled, crossover study was conducted to evaluate the efficacy and safety of this compound in adults with chronic asthma.[1]

Table 1: Summary of Efficacy Results from a Phase II Study of this compound in Asthma (NCT00482898) [1]

| Endpoint | This compound (15mg/day) | Placebo | Least-Squares Mean Difference (95% CI) |

| Change from Baseline in FEV₁ (L) | - | - | 0.09 (0.01, 0.18) |

| Daytime Asthma Symptom Score | Significantly Improved | - | - |

| Nighttime Asthma Symptom Score | Significantly Improved | - | - |

| Total Daily Beta-Agonist Use | Significantly Improved | - | - |

| AM Peak Expiratory Flow (PEF) | Significantly Improved | - | - |

| PM Peak Expiratory Flow (PEF) | Significantly Improved | - | - |

| Asthma-Specific Quality of Life | Significantly Improved | - | - |

Note: Specific numerical values for changes in symptom scores and other secondary endpoints were not detailed in the primary publication.

The study concluded that over a 14-day treatment period, this compound improved lower airway function, symptoms, and rescue medication use in patients with chronic asthma. However, these benefits were associated with gastrointestinal adverse experiences.[1]

Clinical Trial in COPD (NCT00482235)

A Phase II clinical trial of this compound in patients with Chronic Obstructive Pulmonary Disease was also completed. However, the detailed results of this study have not been made publicly available in peer-reviewed literature.

Experimental Protocols

The following are representative experimental protocols for the validation of a PDE4 inhibitor like this compound in respiratory disease models.

Protocol 1: Evaluation of Anti-Inflammatory Effects in a Murine Model of Allergen-Induced Airway Inflammation

Objective: To assess the ability of this compound to inhibit eosinophilic airway inflammation in a mouse model of asthma.

Workflow Diagram:

Methodology:

-

Sensitization: BALB/c mice are sensitized on day 0 and day 14 with an intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (Alum).

-

Challenge: From day 21 to 23, mice are challenged with an aerosol of OVA for 30 minutes each day.

-

Treatment: this compound or vehicle is administered orally one hour prior to each OVA challenge.

-

Airway Hyperresponsiveness (AHR) Measurement: On day 24, AHR to increasing concentrations of methacholine is assessed using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL): Immediately following AHR measurement, mice are euthanized, and a BAL is performed by instilling and retrieving phosphate-buffered saline (PBS) via a tracheal cannula.

-

Cell Analysis: The total number of cells in the BAL fluid (BALF) is counted, and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are determined from stained cytospin preparations.

-

Cytokine Analysis: The levels of key cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant are quantified using enzyme-linked immunosorbent assays (ELISA).

-

Lung Histology: The lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of inflammation and Periodic acid-Schiff (PAS) for evaluation of mucus production.

Protocol 2: Sputum Induction and Analysis in a Clinical Trial for Asthma/COPD

Objective: To evaluate the effect of this compound on airway inflammation by analyzing inflammatory cell counts and biomarkers in induced sputum from patients.

Workflow Diagram:

Methodology:

-

Patient Selection: Patients with a confirmed diagnosis of asthma or COPD meeting the inclusion/exclusion criteria are recruited.

-

Baseline Assessment: At the baseline visit, pre- and post-bronchodilator spirometry is performed to measure FEV₁. Subsequently, sputum induction is performed.

-

Sputum Induction:

-

Patients inhale a short-acting β2-agonist to prevent bronchoconstriction.

-

Inhalation of nebulized hypertonic saline (e.g., 3-5%) is performed for a set duration (e.g., 7 minutes).

-

Patients are encouraged to cough and expectorate sputum into a sterile container.

-

Spirometry is monitored throughout the procedure for safety.

-

-

Randomization and Treatment: Patients are randomized to receive either this compound or a matching placebo for the duration of the study.

-

End-of-Treatment Assessment: At the final visit, baseline procedures including spirometry and sputum induction are repeated.

-

Sputum Processing:

-

The collected sputum is processed within 2 hours. Sputum plugs are selected and treated with dithiothreitol (DTT) to break down mucus.

-

The sample is filtered, and the total cell count and cell viability are determined.

-

-

Sputum Analysis:

-

A portion of the cell suspension is used to prepare cytospins, which are stained for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes, epithelial cells).

-

The remaining supernatant can be stored for later analysis of inflammatory biomarkers (e.g., Eosinophil Cationic Protein, Myeloperoxidase, IL-8) by ELISA.

-

Conclusion

The validation of phosphodiesterase-4 as a therapeutic target for respiratory diseases is well-established, with a strong biological rationale and extensive preclinical evidence. The clinical development of this compound has provided evidence of efficacy in improving lung function and symptoms in patients with asthma. While detailed results from the COPD trial are not publicly available, the collective data on PDE4 inhibitors support their potential as a therapeutic option for chronic inflammatory airway diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of PDE4 inhibitors in the context of respiratory medicine. Further research may focus on optimizing the therapeutic index of this drug class to maximize clinical benefit while minimizing side effects.

References

The Dawn of the Antibiotic Era: A Technical History of Penicillin's Discovery and Development

For decades, bacterial infections posed an existential threat to human health, with minor injuries often leading to fatal outcomes. The discovery of penicillin marked a pivotal moment in medical history, heralding the age of antibiotics and fundamentally transforming the treatment of infectious diseases. This guide provides a detailed chronicle of the key scientific milestones, experimental protocols, and developmental hurdles overcome in harnessing the power of penicillin.

The Serendipitous Discovery

The story of penicillin begins in 1.928 at St. Mary's Hospital in London with Scottish physician Alexander Fleming.[1][2] Upon returning from a holiday, Fleming observed a petri dish containing Staphylococcus bacteria that had been accidentally contaminated with a mold, Penicillium notatum (now known as Penicillium rubens).[1][3] He noted a distinct zone of inhibition—a clear area where the bacteria failed to grow—surrounding the mold.[4] This observation led him to hypothesize that the mold was producing a substance lethal to the bacteria.

Fleming cultured the mold and found that the "mould juice" could kill a wide array of harmful bacteria. He named the active antibacterial substance "penicillin." Despite its promise, Fleming's attempts to isolate and purify this unstable compound were unsuccessful, and his findings, published in 1929, were met with little interest from the scientific community. For over a decade, penicillin remained a laboratory curiosity.

The Oxford Team: From Curiosity to Cure

It wasn't until 1939 that a team of scientists at the Sir William Dunn School of Pathology at the University of Oxford, led by Howard Florey and Ernst Chain, revisited Fleming's work. Their systematic investigation aimed to isolate, purify, and test the therapeutic potential of penicillin.

Experimental Protocols: Purification and In Vivo Testing

The Oxford team, which critically included biochemist Norman Heatley, faced the immense challenge of extracting the unstable penicillin compound from large volumes of mold culture filtrate.

Key Experimental Methodologies:

-

Surface Culture Production: Initially, the Penicillium mold was grown on the surface of a nutrient medium in countless vessels, including flasks, bedpans, and custom-designed ceramic pots, to generate sufficient quantities of the mold broth.

-

Heatley's Back-Extraction Technique: A breakthrough in purification was achieved by Norman Heatley. This countercurrent extraction method involved:

-

Acidifying the aqueous mold filtrate to a low pH.

-

Extracting the penicillin into an organic solvent (amyl acetate).

-

Altering the pH again to transfer the purified penicillin back into a small volume of water. This technique was crucial for concentrating and stabilizing the compound.

-

-

The Mouse Protection Test (May 1940): This pivotal experiment provided the first definitive proof of penicillin's efficacy in vivo.

-

Protocol: Eight mice were injected with a lethal dose of virulent Streptococci.

-

Treatment Group: Four of the mice also received injections of the purified penicillin extract.

-

Results: The four untreated mice died, while the four mice that received penicillin survived. This demonstrated penicillin's powerful therapeutic effect and low toxicity in a living organism.

-

First Human Trials

The first human trial began on February 12, 1941, with Albert Alexander, a 43-year-old police constable suffering from a severe staphylococcal and streptococcal infection. He showed remarkable improvement after receiving penicillin. However, the limited supply of the drug, even with efforts to recycle it from his urine, ran out before the infection was fully eradicated, and he ultimately relapsed and died. Subsequent patients were successfully treated as purification and production methods improved.

Scaling Up: The Anglo-American Collaboration

The onset of World War II created an urgent need for large quantities of penicillin to treat wounded soldiers. British industry, strained by the war effort, could not support mass production. In the summer of 1941, Florey and Heatley traveled to the United States to seek help.

This collaboration, involving the U.S. government and several pharmaceutical companies, was instrumental in solving the production crisis. Key developments occurred at the Department of Agriculture's Northern Regional Research Laboratory (NRRL) in Peoria, Illinois.

Key Production Improvements:

-

Submerged Culture Fermentation: The American team developed deep-tank fermentation methods, where the mold is grown in large, constantly aerated and agitated tanks. This was far more efficient than the static surface culture method.

-

Strain Improvement: A worldwide search for more productive Penicillium strains was initiated. A breakthrough came when a lab assistant, Mary Hunt, found a cantaloupe melon at a local market with a mold that produced significantly more penicillin. This strain, Penicillium chrysogenum, became the ancestor for nearly all commercial penicillin production.

-

Medium Optimization: Researchers at the NRRL discovered that adding corn-steep liquor and lactose to the fermentation broth dramatically increased penicillin yields.

These innovations led to an exponential increase in production, from 400 million units in early 1942 to over 650 billion units per month by the end of the war.

Mechanism of Action: A Molecular Magic Bullet

Penicillin's efficacy lies in its ability to selectively target a structure unique to bacteria: the cell wall. The bacterial cell wall is composed of a mesh-like polymer called peptidoglycan, which provides structural integrity.

The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by an enzyme called DD-transpeptidase (also known as a Penicillin-Binding Protein or PBP).

Penicillin works by mimicking the structure of a part of the peptide chain (D-alanyl-D-alanine) that the enzyme normally binds to. The highly reactive β-lactam ring, a core feature of the penicillin molecule, then forms an irreversible covalent bond with the active site of the DD-transpeptidase, permanently inactivating it. Without the ability to form new cross-links, the bacterial cell wall becomes weak and cannot withstand the internal osmotic pressure, leading to cell lysis and death. Since human cells lack a cell wall, penicillin is selectively toxic to bacteria.

Quantitative Data Summary

The rapid development of penicillin is evident in the dramatic improvements in production yields and its clinical impact.

Table 1: Timeline of Key Events in Penicillin Development

| Year | Event | Key Individuals/Groups | Significance |

| 1928 | Observes antibacterial effect of Penicillium mold | Alexander Fleming | Initial discovery of penicillin's properties. |

| 1939 | Begin systematic research on penicillin | Howard Florey, Ernst Chain | Re-investigation of Fleming's forgotten work. |

| 1940 | Successful mouse protection test | Florey, Chain, Heatley | First in vivo proof of penicillin's therapeutic efficacy. |

| 1941 | First human trial (Albert Alexander) | Oxford Team, Charles Fletcher | Demonstrated potential in humans but highlighted supply issues. |

| 1941 | Florey & Heatley travel to the U.S. | Howard Florey, Norman Heatley | Initiated the crucial Anglo-American production collaboration. |

| 1943 | Mass production achieved | U.S. Pharma & NRRL | Penicillin becomes widely available for Allied forces. |

| 1945 | Nobel Prize in Physiology or Medicine | Fleming, Florey, Chain | Official recognition for the discovery and development. |

Table 2: Penicillin Production Yields and Impact

| Time Period | Production Metric | Key Factor | Impact |

| Pre-1941 | 1 mg / dm³ (using P. notatum) | Surface culture, inefficient extraction | Extremely limited supply for trials. |

| 1942 (Jan-May) | 400 million units manufactured | Initial U.S. production efforts | Beginning of scale-up for military use. |

| End of WWII | 650 billion units / month | Deep-fermentation, P. chrysogenum, corn-steep liquor | Widespread availability, dramatically reduced mortality from infections. |

| Modern Era | 50 g / dm³ (using P. chrysogenum) | Strain mutation, process optimization | Highly efficient commercial production. |

| WWI vs WWII | 18% vs. <1% death rate from pneumonia | N/A vs. Penicillin availability | Demonstrates the profound clinical impact of penicillin in wartime. |

Conclusion and Legacy

The journey from a chance observation on a petri dish to a globally produced "wonder drug" was the result of serendipity, systematic science, and unprecedented international collaboration. The development of penicillin not only saved countless lives but also laid the foundation for the modern pharmaceutical industry and the field of antibiotic research. The logical progression from Fleming's discovery to the Oxford team's proof-of-concept and finally to the industrial scale-up in the United States represents a paradigm of successful translational medicine.

References

The Differential Impact of Therapeutic Agents on Eosinophil and Neutrophil Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of various therapeutic compounds on the key functions of eosinophils and neutrophils. These two granulocytic lineages, while both crucial players in the innate immune system, exhibit distinct roles in inflammatory processes and respond differently to pharmacological interventions. Understanding these differential effects is paramount for the development of targeted therapies for a range of inflammatory, allergic, and autoimmune diseases.

This document summarizes quantitative data on cellular responses, details the experimental protocols used to generate this data, and visualizes the complex signaling pathways and experimental workflows involved.

Quantitative Effects of Therapeutic Agents on Eosinophil and Neutrophil Function

The following tables summarize the quantitative effects of major classes of anti-inflammatory drugs on eosinophil and neutrophil populations and core functions.

Corticosteroids

Corticosteroids are broad-acting anti-inflammatory agents with profound and often opposing effects on eosinophils and neutrophils.

| Cell Type | Parameter | Compound | Concentration/Dose | Effect | Citation |

| Eosinophil | Proliferation | Hydrocortisone | 10⁻⁸ - 10⁻⁵ M | Dose-responsive inhibition; 49% of colonies in control vs. 4% at 10⁻⁵ M | [1] |

| Adherence (in vivo) | Prednisone (oral) | Therapeutic dose | Reduced to 53.9% 4 hours post-administration | [2][3] | |

| Chemotaxis | Hydrocortisone | 0.01 mg/ml | Substantial inhibition | [2][3] | |

| Chemotaxis | Hydrocortisone | 2.0 mg/ml | 82.6% inhibition | ||

| Chemotaxis | Methylprednisolone | 2.0 mg/ml | 85.0% inhibition | ||

| Degranulation | Methylprednisolone | 10⁻⁵ M | Up to 20% inhibition (normodense eosinophils) | ||

| Degranulation | Methylprednisolone | 10⁻⁴ M | Up to 30% inhibition (hypodense eosinophils) | ||

| Neutrophil | Proliferation | Hydrocortisone | 10⁻⁵ M | 31% increase in colonies | |

| Apoptosis | Glucocorticoids | Pharmacological doses | Inhibition of apoptosis, leading to increased survival | ||

| Chemokine Expression (IL-8) | Methylprednisolone (oral) | 40 mg/day for 2 weeks | Upregulation of IL-8 mRNA | ||

| Count in Airway Mucosa | Oral Corticosteroids | 2-week course | Increased number of neutrophils |

CXCR2 Antagonists

CXCR2 antagonists are a class of drugs that primarily target neutrophil migration and activation by blocking the CXCR2 chemokine receptor.

| Cell Type | Parameter | Compound | Effect | Citation |

| Neutrophil | Chemotaxis | RIST4721 | Potent, dose-dependent inhibition of KC-stimulated chemotaxis | |

| Phagocytosis | RIST4721 | No significant effect | ||

| Oxidative Burst (ROS production) | RIST4721 | No significant effect | ||

| Recruitment | CXCR2 antagonists | Decrease in neutrophil recruitment |

Leukotriene Modifiers

Leukotriene modifiers interfere with the synthesis or receptor binding of leukotrienes, which are potent inflammatory mediators.

| Cell Type | Parameter | Compound | Effect | Citation |

| Eosinophil | Chemotaxis | Leukotriene D4 (LTD4) | Potent chemoattractant | |

| Transendothelial Migration | Leukotriene D4 (LTD4) | Significantly induced | ||

| Superoxide Generation | Leukotriene D4 (LTD4) | Significantly induced | ||

| Degranulation | Leukotriene D4 (LTD4) | Significantly induced | ||

| Degranulation | Leukotriene E4 (LTE4) | Inhibited degranulation | ||

| Neutrophil | Chemotaxis | Leukotriene B4 (LTB4) | Potent chemoattractant |

Biologics Targeting the IL-5 Pathway

These monoclonal antibodies target either IL-5 itself or its receptor (IL-5Rα), and are highly specific for eosinophils.

| Cell Type | Parameter | Compound | Effect | Citation |

| Eosinophil | Blood Count | Mepolizumab (anti-IL-5) | Dramatic and sustained decrease | |

| Activation | Mepolizumab (anti-IL-5) | Decreased eosinophil activation | ||

| Priming and Activation | Mepolizumab (anti-IL-5) | Reverses priming and activation | ||

| Inflammation (in mouse model) | Anti-IL-5 | Significantly decreased eosinophilic inflammation | ||

| Neutrophil | Inflammation (in mouse model) | Anti-IL-5 | No effect on neutrophilic inflammation |

Experimental Protocols

Detailed methodologies for key functional assays are provided below.

Neutrophil Phagocytosis Assay

This protocol outlines a method for quantifying the phagocytic capacity of neutrophils using FITC-labeled bacteria and flow cytometry.

Materials:

-

Isolated human neutrophils

-

FITC-labeled bacteria (e.g., E. coli, K. pneumoniae)

-

Normal human serum

-

Phosphate-buffered saline (PBS)

-

Trypan Blue (0.04%)

-

Flow cytometer

Procedure:

-

Prepare FITC-labeled bacteria by heat-killing and incubating with FITC. Ensure >95% of bacteria are FITC-positive as verified by flow cytometry.

-

Resuspend isolated neutrophils to a concentration of 1 x 10⁶ cells/mL.

-

In a final volume of 1.0 mL PBS, mix 1 x 10⁶ neutrophils, 4 x 10⁷ CFUs of FITC-labeled bacteria, and 10% normal human serum.

-

Incubate samples at 37°C with continuous agitation for desired time points (e.g., 0, 20, and 40 minutes).

-

Stop the reaction by transferring the suspension to an ice bath.

-

Quench extracellular fluorescence by adding 100 µL of Trypan Blue.

-

Analyze the percentage of neutrophils that have ingested bacteria (FITC-positive neutrophils) using a flow cytometer, acquiring at least 50,000 events per sample.

-

The phagocytosis rate is determined by the percentage of FITC-positive neutrophils.

Eosinophil Degranulation Assay

This protocol describes an ELISA-based method to quantify the release of eosinophil peroxidase (EPX), a specific marker of eosinophil degranulation.

Materials:

-

Isolated human eosinophils

-

Phenol red-free RPMI 1640 medium

-

Secretagogues (e.g., PAF, ionomycin)

-

96-well microtiter plates

-

EPX-specific sandwich ELISA kit

-

Microplate reader

Procedure:

-

Isolate and purify human peripheral blood eosinophils.

-

Resuspend purified eosinophils in phenol red-free RPMI 1640 at a concentration of 2.5 x 10⁶ cells/mL.

-

Aliquot 100 µL of the cell suspension (2.5 x 10⁵ eosinophils) into wells of a 96-well microtiter plate.

-

Prepare a lysate of unstimulated cells to determine total EPX content by sonication.

-

Add desired secretagogues to the appropriate wells to induce degranulation.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the desired time.

-

Centrifuge the plate at 300 x g for 5 minutes at 4°C to pellet the cells.

-

Carefully collect the supernatants.

-

Further clarify the supernatants by a high-speed centrifugation (e.g., 500 x g for 5 minutes at 4°C) to remove any remaining cells or debris.

-

Quantify the concentration of EPX in the supernatants and lysates using an EPX-specific sandwich ELISA according to the manufacturer's instructions.

-

Calculate the percentage of EPX release relative to the total EPX content in the cell lysate.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol details the use of a modified Boyden chamber (or Transwell®) to assess neutrophil migration towards a chemoattractant.

Materials:

-

Isolated human neutrophils

-

Boyden chamber or Transwell® inserts with 5.0 µm pore size membrane

-

Serum-free medium

-

Chemoattractant (e.g., IL-8, fMLP)

-

ATP detection reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Isolate neutrophils from healthy donor blood.

-

Seed the isolated neutrophils in the upper chamber of the Boyden chamber/Transwell® in serum-free medium.

-

Add the chemoattractant and/or test compounds to the lower chamber.

-

Incubate the chamber for 1 hour at 37°C.

-

After incubation, measure the number of neutrophils that have migrated through the pores into the lower chamber by quantifying their ATP levels using a luminescent-based method.

-

Read the luminescence signal with a plate reader. The signal is directly proportional to the number of migrated cells.

Eosinophil and Neutrophil Oxidative Burst Assay (Dihydrorhodamine 123)

This flow cytometry-based assay measures the production of reactive oxygen species (ROS) by neutrophils and can be adapted for eosinophils.

Materials:

-

Whole blood or isolated granulocytes

-

Dihydrorhodamine 123 (DHR)

-

Catalase

-

Phorbol 12-Myristate 13-Acetate (PMA) or other stimulant

-

Flow cytometer

Procedure:

-

Incubate whole blood or isolated cells with DHR and catalase.

-

Stimulate the cells with a potent activator of the oxidative burst, such as PMA.

-

During the oxidative burst, DHR is oxidized to the fluorescent compound rhodamine.

-

Measure the fluorescence of the cells using a flow cytometer.

-

The result is typically reported as a stimulation index (SI), which is the ratio of the mean channel fluorescence of stimulated cells to that of unstimulated cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows.

Signaling Pathways

Caption: Corticosteroid signaling pathway in eosinophils and neutrophils.

Caption: CXCR2 signaling pathway in neutrophils.

Caption: Leukotriene synthesis and signaling pathways.

Caption: IL-5 signaling pathway in eosinophils.

Experimental Workflows

Caption: General workflow for a phagocytosis assay.

Caption: Workflow for a Boyden chamber chemotaxis assay.

Conclusion

The differential effects of therapeutic agents on eosinophil and neutrophil function underscore the importance of targeted drug development. While broad-spectrum agents like corticosteroids have potent anti-inflammatory effects, their divergent actions on these two key granulocytes can lead to complex clinical outcomes, such as the neutrophilia sometimes observed with steroid treatment. Newer, more targeted therapies, such as CXCR2 antagonists and anti-IL-5 biologics, offer the potential for more precise modulation of specific inflammatory pathways, thereby maximizing therapeutic benefit while minimizing off-target effects. The continued elucidation of the distinct signaling pathways governing eosinophil and neutrophil function, coupled with the refinement of in vitro and in vivo functional assays, will be instrumental in advancing the next generation of anti-inflammatory therapeutics.

References

Advancing Oncology: A Technical Guide to Chimeric Antigen Receptor (CAR) T-Cell Therapy in Solid Tumors

For Immediate Release

This technical guide provides an in-depth overview of a promising frontier in cancer research: the application of Chimeric Antigen Receptor (CAR) T-cell therapy for the treatment of solid tumors. موجز (Summarize) all quantitative data into clearly structured tables for easy comparison. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the core methodologies, clinical trial data, and underlying biological principles of this innovative immunotherapeutic approach.

Introduction to CAR T-Cell Therapy for Solid Tumors

Chimeric Antigen Receptor (CAR) T-cell therapy is a revolutionary form of immunotherapy that has demonstrated remarkable success in treating hematological malignancies.[1] The challenge now lies in translating this success to solid tumors, which present a more complex and hostile microenvironment.[1] This guide explores recent advancements and clinical applications of CAR T-cell therapies designed to overcome these hurdles, focusing on specific antigenic targets in various solid tumors.

HER2-Targeted CAR T-Cell Therapy in Sarcoma

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-known tumor-associated antigen overexpressed in a variety of solid tumors, including a subset of sarcomas. Researchers are actively investigating the potential of CAR T-cells engineered to target HER2 in these difficult-to-treat cancers.

Clinical Trial Data

A phase 1 clinical trial (NCT00902044) evaluated the safety and efficacy of autologous HER2-specific CAR T-cells in patients with advanced, HER2-positive sarcoma.[2] The study employed lymphodepletion prior to CAR T-cell infusion to enhance their expansion and persistence.[2]

| Clinical Trial Identifier | Phase | Target Antigen | Cancer Type | Number of Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Key Findings & Adverse Events |

| NCT00902044 | I | HER2 | Advanced Sarcoma | 13 | 21% (3 CR) | 50% (3 CR + 4 SD) | Antitumor activity was observed, with a clinical benefit in 50% of treated individuals.[3] Grade 1-2 cytokine release syndrome (CRS) was common, with two patients experiencing dose-limiting grade 3-4 CRS. |

CR: Complete Response, PR: Partial Response, SD: Stable Disease, PD: Progressive Disease

Experimental Protocols

Manufacturing of HER2-Specific CAR T-Cells (Adapted from NCT00902044 Protocol)

A critical component of CAR T-cell therapy is the ex vivo engineering of a patient's own T-cells. The general workflow is as follows:

-

Leukapheresis: Peripheral blood mononuclear cells (PBMCs) are collected from the patient.

-

T-Cell Isolation: T-cells are isolated from the PBMCs, often using magnetic bead-based selection for CD4+ and CD8+ cells.

-

T-Cell Activation: Isolated T-cells are activated using anti-CD3/CD28 antibodies, typically coated on beads, to stimulate proliferation.

-

Lentiviral Transduction: A lentiviral vector encoding the HER2-specific CAR is introduced to the activated T-cells. The CAR construct typically includes an anti-HER2 single-chain variable fragment (scFv) for antigen recognition, a transmembrane domain, and intracellular co-stimulatory (e.g., CD28) and signaling (e.g., CD3ζ) domains.

-

Expansion: The transduced CAR T-cells are expanded in culture using cytokines such as IL-7 and IL-15 to reach the target therapeutic dose.

-

Harvest and Cryopreservation: The expanded CAR T-cells are harvested, washed, and cryopreserved until infusion into the patient.

In Vitro Cytotoxicity Assay: Flow Cytometry-Based

To assess the killing capacity of the engineered CAR T-cells, a non-radioactive cytotoxicity assay is performed:

-

Target Cell Preparation: HER2-positive sarcoma cells (target cells) are labeled with a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE).

-

Co-culture: The labeled target cells are co-cultured with the HER2-CAR T-cells (effector cells) at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

-

Incubation: The co-culture is incubated for a specified period (e.g., 4, 24, or 48 hours).

-

Staining: After incubation, the cells are stained with a viability dye (e.g., 7-AAD or propidium iodide) and antibodies to identify T-cells (e.g., anti-CD3).

-

Flow Cytometry Analysis: The percentage of dead target cells (CFSE-positive, viability dye-positive) is quantified using a flow cytometer. The specific lysis is calculated by subtracting the percentage of dead target cells in the absence of effector cells.

Visualizations

Caption: A simplified workflow for the manufacturing of autologous CAR T-cells.

Caption: The basic structure and signaling cascade of a second-generation CAR.

GCC19-Targeted CAR T-Cell Therapy in Colorectal Cancer

Guanylate cyclase C (GCC) is a transmembrane receptor expressed on intestinal epithelial cells and is often retained in metastatic colorectal cancer (mCRC), making it an attractive target for immunotherapy.

Clinical Trial Data

A phase 1 clinical trial (NCT05319314) is evaluating a novel CAR T-cell therapy, GCC19CART, in patients with refractory mCRC.

| Clinical Trial Identifier | Phase | Target Antigen | Cancer Type | Number of Patients (Dose Level) | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Key Findings & Adverse Events |

| NCT05319314 | I | GCC | Metastatic Colorectal Cancer | 4 (DL1: 1x10⁶ cells/kg) | 25% (1 PR, 2 partial metabolic responses with SD) | 75% | The therapy demonstrated preliminary antitumor activity. CRS was observed in all patients (Grade 1-2). |

| 5 (DL2: 2x10⁶ cells/kg) | 80% (1 pCR, 3 PR) | 80% | Higher dose level showed increased efficacy. One dose-limiting toxicity (Grade 4 enterocolitis, Grade 5 sepsis) was reported at DL2. |

pCR: Pathological Complete Response

Experimental Protocols